3-{[(2-chlorophenyl)amino]sulfonyl}-4-fluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(2-chlorophenyl)amino]sulfonyl}-4-fluorobenzoic acid, also known as CFTRinh-172, is a small molecule inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel. It was first identified in 2003 by researchers at the University of North Carolina at Chapel Hill and has since been extensively studied for its potential to treat cystic fibrosis (CF).
Wirkmechanismus
3-{[(2-chlorophenyl)amino]sulfonyl}-4-fluorobenzoic acid acts as a competitive inhibitor of the CFTR channel, binding to a specific site on the channel and preventing chloride ions from passing through. This leads to a decrease in fluid secretion and mucus production, which are characteristic features of CF.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on CFTR-mediated chloride secretion, it has been shown to reduce inflammation and oxidative stress in CF cells. It has also been reported to increase the expression of other ion channels, such as the Calcium-Activated Chloride Channel (CaCC), which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-{[(2-chlorophenyl)amino]sulfonyl}-4-fluorobenzoic acid is its specificity for the CFTR channel, which allows for the selective inhibition of this target. However, its potency can vary depending on the experimental conditions and cell types used. Additionally, its use in animal models of CF may be limited by its poor solubility and bioavailability.
Zukünftige Richtungen
There are several potential future directions for research on 3-{[(2-chlorophenyl)amino]sulfonyl}-4-fluorobenzoic acid. One area of interest is the development of more potent and selective inhibitors of CFTR, which may have improved therapeutic potential. Additionally, the use of this compound in combination with other drugs or therapies may enhance its effectiveness. Finally, further studies are needed to fully understand the mechanisms underlying the beneficial effects of this compound on inflammation and oxidative stress in CF.
Synthesemethoden
The synthesis of 3-{[(2-chlorophenyl)amino]sulfonyl}-4-fluorobenzoic acid involves several steps, starting with the reaction of 4-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-chloroaniline to generate the amide intermediate, which is subsequently treated with sodium sulfonate to give the final product.
Wissenschaftliche Forschungsanwendungen
3-{[(2-chlorophenyl)amino]sulfonyl}-4-fluorobenzoic acid has been widely used as a tool to study the role of CFTR in various physiological processes. It has been shown to inhibit CFTR-mediated chloride secretion in epithelial cells and to reduce inflammation in animal models of CF. Additionally, this compound has been used to investigate the role of CFTR in other diseases, such as pancreatitis and chronic obstructive pulmonary disease (COPD).
Eigenschaften
IUPAC Name |
3-[(2-chlorophenyl)sulfamoyl]-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO4S/c14-9-3-1-2-4-11(9)16-21(19,20)12-7-8(13(17)18)5-6-10(12)15/h1-7,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQULHZQYCUTCFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.